1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine
Description
1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine is a piperazine derivative featuring two distinct aromatic substituents: a 2,3-dimethoxybenzyl group at the N1 position and a 2-naphthylmethyl group at the N4 position. Its molecular formula is C24H30N2O2, with an average mass of 378.47 g/mol and a monoisotopic mass of 378.2307 g/mol (calculated).
Synthesis likely involves sequential alkylation of piperazine with 2,3-dimethoxybenzyl chloride and 2-naphthylmethyl chloride under basic conditions, followed by purification via chromatography (e.g., normal-phase or amine-modified silica gel) .
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(naphthalen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-27-23-9-5-8-22(24(23)28-2)18-26-14-12-25(13-15-26)17-19-10-11-20-6-3-4-7-21(20)16-19/h3-11,16H,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFIHXCXISJFIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)CC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxybenzyl chloride and 2-naphthylmethyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2,3-Dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydride or lithium diisopropylamide (LDA) to introduce new substituents on the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aromatic rings or the piperazine ring.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
Piperazine derivatives with modified benzyl substituents exhibit significant differences in receptor affinity and physicochemical properties:
Key Observations :
- Lipophilicity : Chloro substituents (e.g., 2,4-dichlorophenyl) increase lipophilicity and receptor binding affinity compared to methoxy groups .
Naphthylmethyl vs. Other Aromatic Substituents
The naphthylmethyl group’s position and size critically influence activity:
Key Observations :
- Positional Isomerism : 1-Naphthyl derivatives show stronger D2/5-HT1A affinity than phenyl or pyridinyl analogs, likely due to enhanced hydrophobic interactions . The target’s 2-naphthyl group may alter binding orientation.
- Electron Effects : Methoxy groups (electron-donating) improve solubility but may reduce receptor affinity compared to chloro groups (electron-withdrawing) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target’s methoxy groups enhance solubility compared to dichlorophenyl analogs but may limit blood-brain barrier penetration.
Biological Activity
The compound 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.5 g/mol. The compound features a piperazine ring substituted with a dimethoxybenzyl group and a naphthylmethyl group, which may contribute to its biological activities.
Structural Representation
- IUPAC Name : 1-[(3,4-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
- CAS Number : 5864-96-0
- SMILES :
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43)OC
Pharmacological Properties
Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological activities, including:
- Antidepressant Effects : Piperazine derivatives have been studied for their potential antidepressant properties. The structural modifications in this compound may enhance its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors.
- Antitumor Activity : Preliminary studies suggest that similar piperazine derivatives can exhibit antitumor properties by inducing apoptosis and inhibiting cancer cell proliferation. For instance, compounds related to naphthalimide derivatives have shown promising results against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, impacting mood and anxiety levels.
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.
Case Studies and Experimental Data
A series of studies have investigated the biological activity of piperazine derivatives:
- Bradycardic Activity : A study synthesized various piperazine derivatives and evaluated their bradycardic effects. Many exhibited significant heart-rate-reducing activity, indicating potential cardiovascular applications .
- Antitumor Efficacy : In vitro studies demonstrated that certain piperazine derivatives displayed significant antiproliferative effects in cancer cell lines such as MGC-803 and HepG-2. These compounds induced apoptosis through multiple pathways, including ferroptosis and autophagy .
Summary of Findings
Q & A
Q. What are the standard synthetic routes for 1-(2,3-dimethoxybenzyl)-4-(2-naphthylmethyl)piperazine?
The compound is synthesized via multi-step alkylation and nucleophilic substitution reactions. A typical approach involves:
- Step 1 : Alkylation of a piperazine core with 2,3-dimethoxybenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dimethoxybenzyl group.
- Step 2 : Substitution at the second nitrogen of piperazine using 2-naphthylmethyl halide, often with catalysts like Pd or Ni complexes for coupling efficiency .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or crystallization for high purity (>95%) .
Q. How is the structural integrity of this compound verified?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring integrity. For example, aromatic protons from the naphthyl group appear as multiplet signals at δ 7.2–8.0 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the naphthyl and dimethoxybenzyl groups .
- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]⁺ ≈ 403.2 g/mol) .
Q. What preliminary biological screening methods are recommended?
- Receptor Binding Assays : Screen for affinity at dopamine, serotonin, or adrenergic receptors using radioligand displacement (e.g., [³H]spiperone for D2 receptors) .
- Enzyme Inhibition Studies : Test inhibition of acetylcholinesterase or monoamine oxidases via spectrophotometric methods (IC₅₀ determination) .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess acute toxicity (EC₅₀ > 50 µM suggests low toxicity) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Critical parameters include:
- Catalyst Selection : Pd(OAc)₂ with ligands (e.g., XPhos) improves coupling efficiency for naphthylmethyl introduction (yield increases from 40% to 75%) .
- Solvent Effects : DMF enhances solubility of aromatic intermediates compared to THF, reducing side-product formation .
- Temperature Control : Reflux at 80–100°C accelerates alkylation but requires inert atmospheres to prevent oxidation .
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst (Pd vs. Ni) | Pd(OAc)₂/XPhos | 75 | 98 | |
| Solvent (DMF vs. THF) | DMF | 68 | 95 | |
| Temperature (°C) | 80 (reflux) | 70 | 97 |
Q. How should contradictory pharmacological data (e.g., receptor binding vs. functional assays) be resolved?
- Functional Selectivity Analysis : Use β-arrestin recruitment assays (e.g., BRET) to determine biased agonism/antagonism at GPCRs .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes and explain discrepancies between affinity and efficacy .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs?
- Substituent Variation : Replace the naphthyl group with pyridinyl (electron-deficient) or indolyl (electron-rich) rings to modulate receptor interactions .
- Pharmacophore Modeling : Overlay analogs using Schrödinger’s Phase to identify critical hydrogen-bonding (methoxy groups) and hydrophobic (naphthyl) features .
Q. Table 2: Comparative Biological Activities of Piperazine Derivatives
Q. How can computational methods enhance molecular interaction studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
